

Application Notes and Protocols for Kif15-IN-1 in Live-Cell Imaging

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Compound of Interest

Compound Name: *Kif15-IN-1*

Cat. No.: *B608343*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Kif15-IN-1**, a potent and specific inhibitor of the mitotic kinesin Kif15 (also known as Kinesin-12 or HKLP2), in live-cell imaging studies. This document outlines the mechanism of action, provides detailed experimental protocols, presents quantitative data, and visualizes relevant cellular pathways to facilitate your research into mitotic spindle dynamics and for the development of novel anti-cancer therapeutics.

Introduction to Kif15-IN-1

Kif15 is a plus-end directed motor protein that plays a crucial role in the formation and maintenance of the bipolar mitotic spindle.[1][2] It functions redundantly with the major mitotic kinesin Eg5 (KIF11), and its inhibition has emerged as a promising strategy to overcome resistance to Eg5 inhibitors in cancer therapy.[3] **Kif15-IN-1** is a small molecule inhibitor that arrests the Kif15 motor in a microtubule-bound state, thereby disrupting its function in spindle assembly and maintenance.[1] This leads to mitotic arrest and can induce apoptosis in cancer cells, making it a valuable tool for both basic research and drug development.[2][4]

Chemical Properties of Kif15-IN-1

Property	Value
CAS Number	672926-32-8
Molecular Formula	C ₂₀ H ₂₂ N ₄ O ₅ S
Molecular Weight	430.48 g/mol
Solubility	Insoluble in H ₂ O; Soluble in DMSO (80 mg/mL); Soluble in Ethanol (≥19.2 mg/mL)[1][5]
Storage	Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 1 year.[5][6]

Key Applications in Live-Cell Imaging

- **Monitoring Mitotic Arrest:** Visualize and quantify the induction of mitotic arrest in real-time upon **Kif15-IN-1** treatment.
- **Analyzing Spindle Dynamics:** Observe defects in spindle formation, such as the collapse of bipolar spindles into monopolar structures, a characteristic phenotype of kinesin motor inhibition.
- **Investigating Cell Fate:** Track the long-term consequences of Kif15 inhibition, including apoptosis, cell cycle arrest in a tetraploid state, or mitotic slippage.[7][8]
- **Synergistic Drug Studies:** Evaluate the combined effects of **Kif15-IN-1** and other anti-mitotic agents, such as Eg5 inhibitors, on cancer cell proliferation and survival.[3]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of Kif15 inhibition.

Table 1: In Vitro Inhibitory Activity of **Kif15-IN-1**

Assay	Organism	Parameter	Value	Reference
Microtubule Gliding Assay	Human	IC ₅₀	2.5 ± 0.3 μM	[3]
Microtubule Gliding Assay	Human	IC ₅₀	203 nM	[5]

Note: The discrepancy in IC₅₀ values may be due to different experimental conditions and protein constructs used in the assays.

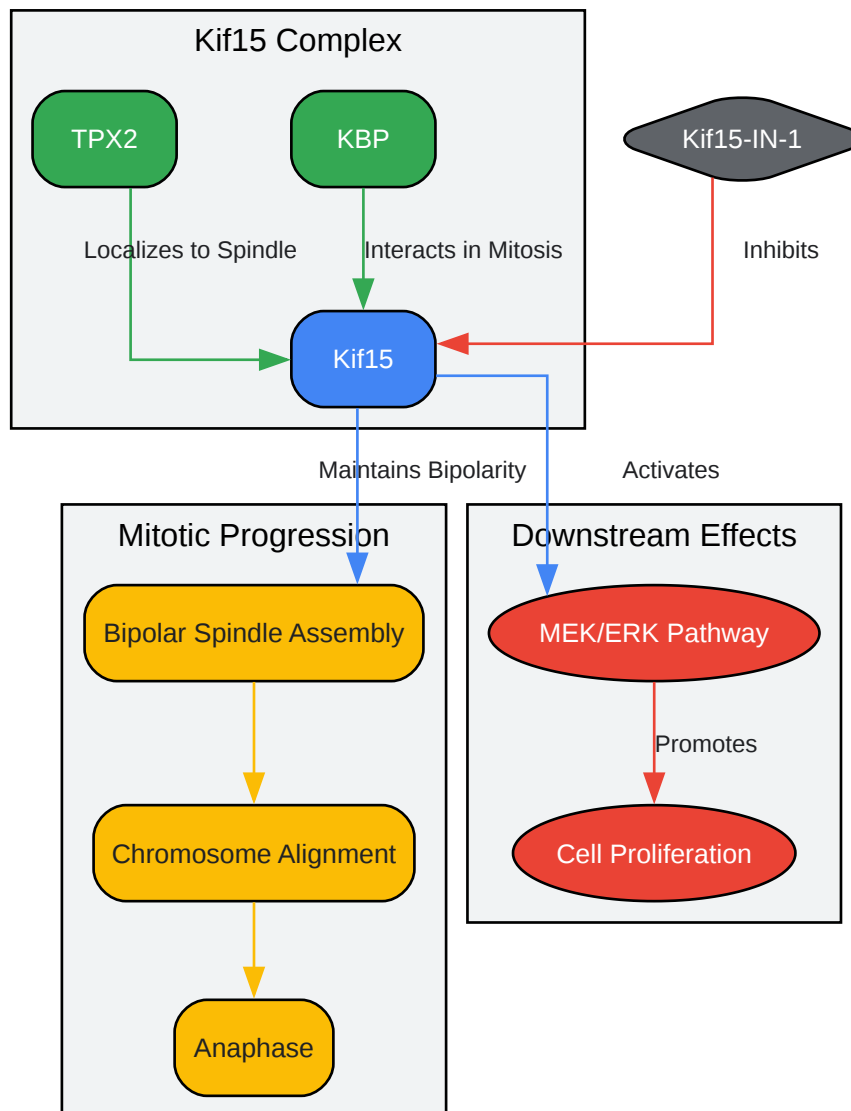
Table 2: Effects of Kif15 Depletion on Mitotic Timing in HeLa Cells (as a proxy for **Kif15-IN-1** effects)

Condition	Prometaphase Duration (minutes, mean ± SD)	Reference
Control	55.7 ± 37.1	[9]
Kif15 Silenced	100.1 ± 48.6	[9]

Signaling Pathways and Experimental Workflows

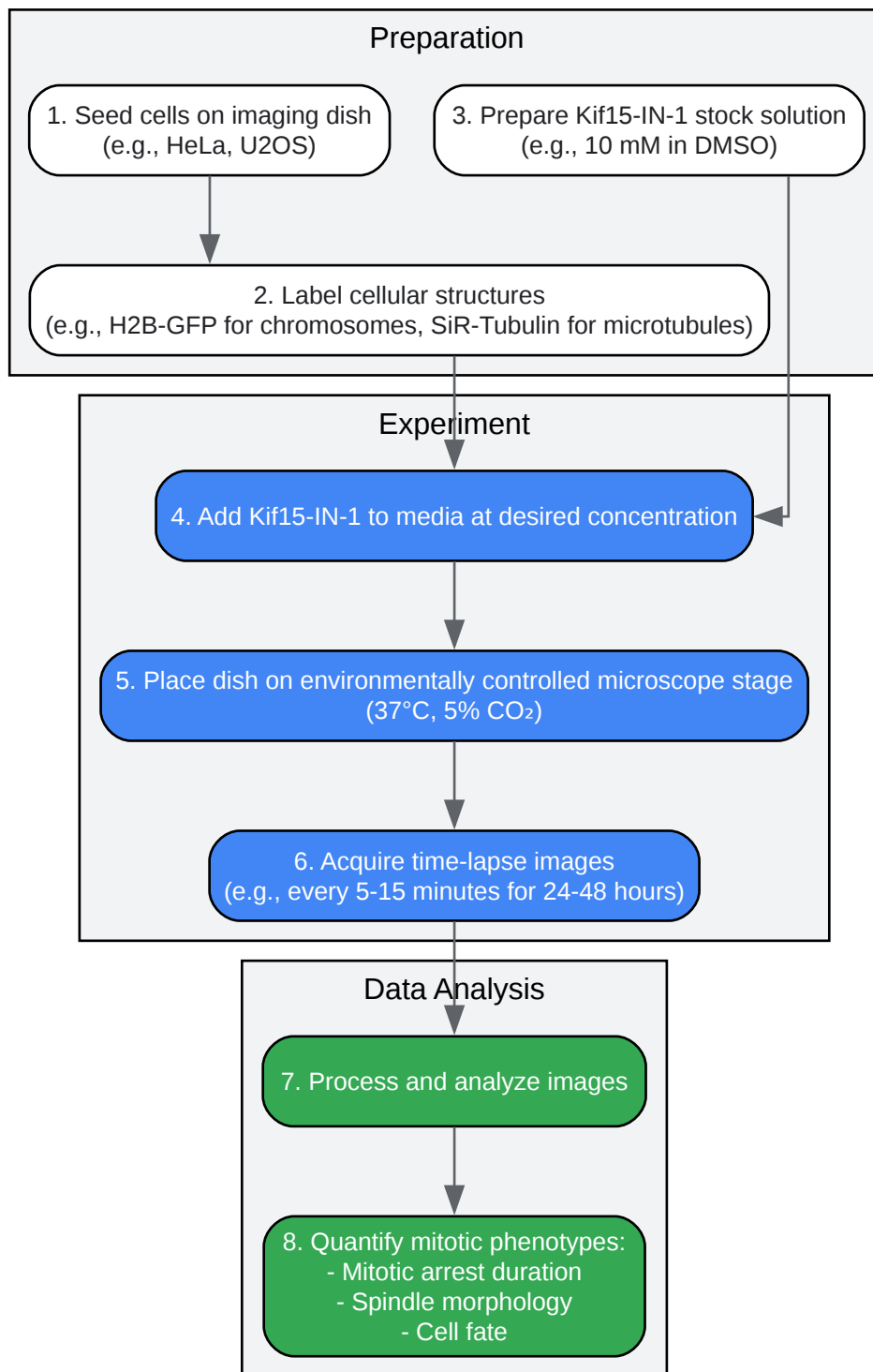
To understand the context of **Kif15-IN-1**'s action, it is essential to visualize the cellular pathways in which Kif15 is involved and the experimental workflow for its use in live-cell imaging.

Kif15 Signaling and Interactions in Mitosis

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Caption: Kif15 interacts with TPX2 and KBP to regulate spindle dynamics and influences the MEK/ERK pathway.

Live-Cell Imaging Workflow with Kif15-IN-1

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Caption: A generalized workflow for conducting live-cell imaging experiments using **Kif15-IN-1**.

Experimental Protocols

Protocol 1: Preparation of Kif15-IN-1 Stock Solution

Materials:

- **Kif15-IN-1** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Procedure:

- Allow the **Kif15-IN-1** powder to equilibrate to room temperature before opening.
- Prepare a 10 mM stock solution by dissolving the appropriate amount of **Kif15-IN-1** in DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 0.4305 mg of **Kif15-IN-1** in 1 mL of DMSO.
- Vortex briefly to ensure complete dissolution. Sonication may be used if necessary.^[5]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C.

Protocol 2: Live-Cell Imaging of Mitotic Arrest

This protocol is adapted from methodologies used for other kinesin inhibitors and is suitable for cell lines such as HeLa or U2OS.^{[7][10]}

Materials:

- HeLa or U2OS cells stably expressing a fluorescent marker for chromosomes (e.g., H2B-GFP) or microtubules (e.g., GFP- α -tubulin).
- Glass-bottom imaging dishes or plates.
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

- Live-cell imaging medium (CO₂-independent medium is recommended for long-term imaging without a stage-top incubator).
- **Kif15-IN-1** stock solution (10 mM in DMSO).
- A live-cell imaging microscope system equipped with an environmental chamber (37°C, 5% CO₂), and appropriate filter sets for the chosen fluorescent proteins.

Procedure:

Day 1: Cell Seeding

- Seed the cells onto the glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. This allows for the observation of individual cells without excessive cell-cell contact.

Day 2: Drug Treatment and Imaging

- Allow the cells to adhere and grow for 24 hours.
- Prepare the desired final concentration of **Kif15-IN-1** by diluting the 10 mM stock solution in pre-warmed complete culture medium. A final concentration range of 1-20 µM can be used as a starting point, with a DMSO concentration not exceeding 0.1%. A dose-response experiment is recommended to determine the optimal concentration for your cell line.
- Gently replace the existing medium in the imaging dish with the medium containing **Kif15-IN-1**. Include a vehicle control (DMSO only) dish.
- Place the imaging dish on the microscope stage within the environmental chamber and allow it to equilibrate for at least 30 minutes.
- Set up the time-lapse imaging parameters. For observing mitotic events, an imaging interval of 5-15 minutes is typically sufficient. Use the lowest possible laser power and exposure time to minimize phototoxicity.
- Acquire images for 24-48 hours to observe the immediate effects on mitosis and subsequent cell fates.

Data Analysis:

- Manually or automatically track individual cells through the time-lapse series.
- Quantify the duration of mitosis (from nuclear envelope breakdown to anaphase onset or mitotic exit).
- Score the percentage of cells that arrest in mitosis and for how long.
- Characterize the spindle morphology in arrested cells (e.g., monopolar, bipolar).
- Determine the ultimate fate of the arrested cells (e.g., apoptosis, mitotic slippage, cell death in mitosis).

Concluding Remarks

Kif15-IN-1 is a powerful tool for investigating the role of Kif15 in mitosis and for exploring its potential as a therapeutic target. The protocols and data provided here offer a solid foundation for designing and executing live-cell imaging experiments. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental questions to achieve the most robust and informative results.

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